4-(1,2,4-Triazol-1-yl)phenylthiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c10-9(15)13-7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,(H3,10,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZSWTOARPTBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biological Activity Screening of Triazole Phenylthiourea Derivatives
Executive Summary: The Hybrid Pharmacophore
The fusion of a 1,2,4-triazole ring with a phenylthiourea moiety creates a "privileged structure" in medicinal chemistry. This hybrid scaffold leverages the bioisostere properties of the triazole (enhancing solubility and metabolic stability) with the metal-chelating capability of the thiourea sulfur.
This guide details the technical protocols for screening these derivatives, specifically targeting:
-
Antimicrobial Potency: Via membrane disruption and ergosterol biosynthesis inhibition.
-
Urease Inhibition: Critical for Helicobacter pylori management.
-
Cytotoxicity: Anticancer screening via mitochondrial reductase activity.[1]
Synthesis & Structural Validation (Prerequisite)
Before screening, the integrity of the "Thione-Thiol" tautomerism must be understood. In solution, these derivatives exist in equilibrium, which dictates their binding mode to enzymes.
The Screening Workflow
The following diagram illustrates the critical path from synthesis to lead identification.
Caption: Integrated workflow for the synthesis and parallel biological screening of triazole-thiourea hybrids.
Antimicrobial Screening: Broth Microdilution
The 1,2,4-triazole moiety is a known inhibitor of lanosterol 14
Protocol: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Guidelines.
Reagents:
-
Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in a 96-well plate.
-
Critical Check: Final DMSO concentration in the well must be <1% to prevent solvent toxicity.[1]
-
-
Inoculation: Add
CFU/mL of bacterial suspension (0.5 McFarland standard). -
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Visualization: Add 30
L Resazurin.-
Blue: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic reduction of dye).
-
Data Interpretation
| Compound Type | MIC Target ( | Interpretation |
| Potent | < 10 | High clinical potential. |
| Moderate | 10 – 64 | Requires structural optimization. |
| Weak | > 64 | Likely non-specific toxicity. |
Urease Inhibition Assay (Targeting H. pylori)
Triazole phenylthioureas are potent urease inhibitors. The thiourea sulfur atom coordinates with the bi-nickel center of the urease enzyme, preventing urea hydrolysis.
Mechanism of Action
The following diagram details the competitive binding mechanism that must be validated.
Caption: Competitive inhibition mechanism where the thiourea sulfur chelates the Nickel active site.
Protocol: Indophenol Method
Enzyme Source: Jack Bean Urease (Sigma-Aldrich). Reference Standard: Thiourea or Acetohydroxamic acid.
Workflow:
-
Pre-Incubation (Crucial Step): Incubate 25
L of enzyme (5 U/mL) with 5 L of test compound for 15 minutes at 30°C. This allows the inhibitor to access the active site before substrate addition. -
Substrate Addition: Add 50
L of Urea (100 mM) in phosphate buffer (pH 7.4). Incubate for 30 mins. -
Quenching & Detection: Add Phenol-hypochlorite reagents (alkaline).
-
Measurement: Read Absorbance at 625 nm .
-
Logic: Urease converts Urea
Ammonia.[2] Ammonia reacts with phenol to form blue indophenol. Less Blue = More Inhibition.
-
Cytotoxicity Screening: MTT Assay
To ensure the derivatives are selectively toxic to cancer cells (e.g., MCF-7, HeLa) and not normal cells (e.g., HEK-293), the MTT assay is employed.
Protocol Specifics
Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.[3][4]
-
Seeding:
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Add compounds (0.1 – 100
M) for 48h. -
MTT Addition: Add 20
L MTT (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve crystals.[1] -
Quantification: Read OD at 570 nm.
Calculation of Selectivity Index (SI):
-
Goal: SI > 3 is acceptable; SI > 10 is excellent.
Structure-Activity Relationship (SAR) Analysis
Based on the screening data, the following SAR trends generally hold true for this pharmacophore:
| Structural Modification | Biological Effect | Mechanistic Reason |
| Electron-Withdrawing Groups (Cl, F, NO | Increased Antimicrobial | Increases lipophilicity (logP), aiding cell membrane penetration. |
| Thione (C=S) vs. Carbonyl (C=O) | Increased Urease Inhibition | Sulfur is a "soft" base, forming stronger bonds with "soft" acids like Nickel ions. |
| N-Alkylation of Triazole | Decreased Activity | Steric hindrance prevents the molecule from fitting into the enzyme active pocket. |
| Ortho-Substitution on Phenyl Ring | Variable/Decreased | Often causes steric clash; Para substitution is usually preferred. |
References
-
SciSpace. (2022). Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives...[5] urease inhibition.[5][6] Retrieved from [Link][1]
-
MDPI. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
pharmacological applications of 4-(1,2,4-Triazol-1-yl)phenylthiourea
Technical Whitepaper: The Pharmacophore Potential of 4-(1,2,4-Triazol-1-yl)phenylthiourea Scaffolds
Executive Summary: The Hybrid Pharmacophore
The molecule This compound (TTPT) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its significance lies in its hybrid architecture, fusing two distinct bioactive moieties:[1]
-
The 1,2,4-Triazole Ring: A stable aromatic system acting as a hydrogen bond acceptor and a robust heme-iron ligand. It is the core engine behind azole antifungals (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole).[2]
-
The Phenylthiourea Bridge: A lipophilic linker capable of metal chelation and bidentate hydrogen bonding (via the –NH–CS–NH– motif).
This guide dissects the pharmacological utility of TTPT, moving beyond basic screening to the causal mechanisms driving its antimicrobial, anticancer, and anti-inflammatory profiles.[2]
Chemical Architecture & Synthetic Logic
To exploit TTPT, one must first master its synthesis. The high-yield route relies on the nucleophilic addition of 4-(1H-1,2,4-triazol-1-yl)aniline to substituted isothiocyanates . This modular approach allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Validated Synthetic Protocol
Objective: Synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-arylthiourea.
-
Reagents: 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq), Aryl isothiocyanate (1.1 eq), Ethanol (anhydrous).[2]
-
Catalyst: None required (autocatalytic) or triethylamine (0.5 eq) for sluggish anilines.[2]
-
Procedure:
-
Dissolve 1.0 mmol of the aniline precursor in 10 mL of refluxing ethanol.
-
Dropwise add 1.1 mmol of the appropriate isothiocyanate.
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Cool to room temperature. The product typically precipitates as a white/off-white solid.
-
Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.
-
Quality Control Metrics:
-
IR Spectroscopy: Look for the disappearance of the sharp isothiocyanate peak (~2100 cm⁻¹) and the appearance of thiocarbonyl (C=S) stretches at 1250–1350 cm⁻¹.
-
¹H-NMR: The thiourea protons (–NH–CS–NH–) appear as two exchangeable singlets downfield (δ 9.0–11.0 ppm).
Visualization: Synthetic Pathway
Figure 1: Modular synthesis of TTPT derivatives via isothiocyanate coupling.
Pharmacological Applications
Antimicrobial & Antifungal Activity
The TTPT scaffold exhibits potent activity against Candida albicans and Gram-positive bacteria (S. aureus).
-
Mechanism of Action (MoA):
-
CYP51 Inhibition: The N-4 nitrogen of the triazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51). This blocks the biosynthesis of ergosterol, a critical component of the fungal cell membrane [1].
-
Membrane Disruption: The lipophilic thiourea tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria, potentially disrupting lipid bilayers or chelating essential metal ions required for bacterial metalloenzymes [2].
-
Data Summary: Antimicrobial Potency (MIC in µg/mL)
| Compound Variant (R-group) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Unsubstituted (H) | 32 | >64 | 16 |
| 4-Fluoro (Electron Withdrawing) | 4 | 32 | 2 |
| 4-Nitro (Strong EWG) | 8 | 64 | 4 |
| Reference (Fluconazole/Cipro) | 2 | 1 | 1 |
Note: Electron-withdrawing groups (F, Cl, NO2) on the thiourea phenyl ring significantly enhance lipophilicity and binding affinity, lowering MIC values [3].
Anticancer Potential: Kinase & Enzyme Inhibition
Recent studies position TTPT derivatives as multi-target anticancer agents.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like geometry of some thiourea derivatives allows them to inhibit CA-IX, a hypoxia-induced enzyme critical for tumor pH regulation and metastasis [4].
-
VEGFR-2 Inhibition: Molecular docking studies suggest the thiourea moiety can form hydrogen bonds with the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis [5].
-
Tubulin Polymerization: Certain bulky TTPT derivatives bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase [6].
Visualization: Mechanism of Action
Figure 2: Multi-target pharmacological mechanism of TTPT derivatives.
Experimental Protocol: Microbroth Dilution Assay
To validate the antimicrobial claims of a synthesized TTPT derivative, follow this CLSI-compliant protocol.
-
Inoculum Preparation:
-
Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB.
-
-
Compound Dilution:
-
Dissolve TTPT derivative in DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in a 96-well plate (Final range: 0.5 – 128 µg/mL).
-
Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Incubation:
-
Add diluted bacterial suspension to wells.
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
MIC: The lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control.
-
Structure-Activity Relationship (SAR) Insights
For researchers optimizing this scaffold, the following SAR rules apply:
-
The Triazole is Non-Negotiable: Replacing the 1,2,4-triazole with imidazole often retains antifungal activity but reduces metabolic stability.
-
Thiourea vs. Urea: Thiourea (S) analogues are generally more potent antimicrobials than their Urea (O) counterparts due to higher lipophilicity and stronger metal chelation properties [7].
-
Phenyl Ring Substitution:
-
Para-substitution (4-position): Best for potency. Halogens (F, Cl) improve half-life and membrane permeability.
-
Ortho-substitution (2-position): Often introduces steric clashes that reduce binding affinity to CYP51.
-
References
-
Mechanism of Azole Antifungals. Clin. Microbiol. Rev. (2024). "Interaction of Triazole Derivatives with Lanosterol 14α-demethylase." Link
-
Thiourea Antibacterial Activity. Eur. J. Med. Chem. (2013).[3][4][5] "Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties." Link
-
SAR of Triazole-Thioureas. Molecules (2013).[3] "Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives." Link
-
Anticancer Carbonic Anhydrase Inhibitors. Bioorg. Med. Chem. (2016).[3] "Sulfonamides and thioureas as selective carbonic anhydrase IX inhibitors." Link
-
VEGFR-2 Docking Studies. Biointerface Res. Appl. Chem. (2025).[2][3][6][7] "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Link
-
Tubulin Inhibition. Eur. J. Med. Chem. (2019).[1][4] "1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments." Link
-
Thiourea vs Urea Potency. J. Org. Chem. (2018).[2] "Comparative analysis of urea and thiourea pharmacophores in kinase inhibition." Link
Sources
- 1. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4-(1,2,4-Triazol-1-yl)phenylthiourea: A Technical Guide for Researchers
Abstract
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a compound such as 4-(1,2,4-Triazol-1-yl)phenylthiourea, which incorporates both a polar triazole moiety and a less polar phenylthiourea group, understanding its solubility behavior in a range of organic solvents is paramount for downstream applications, including purification, crystallization, and formulation design. The 1,2,4-triazole ring is a key structural feature in many compounds with a wide array of biological activities.[1] This guide provides the scientific rationale and detailed protocols for a systematic investigation of its solubility.
Foundational Principles of Solubility Determination
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative prediction of solubility, suggesting that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. For this compound, its solubility will be a nuanced function of the solvent's polarity, hydrogen bonding capacity, and other specific interactions.
Temperature is another critical factor, with the solubility of most solid compounds in organic solvents increasing with temperature. This relationship is fundamental to the thermodynamic analysis of the dissolution process.
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound at a constant temperature.[2][3] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the subsequent analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled water bath or shaker
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time to equilibrium (typically 24-72 hours).
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Analytical Quantification
UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared.[4] The wavelength of maximum absorbance (λmax) for the compound in the chosen solvent should be determined.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of the solute.[2] A validated HPLC method with a suitable column and mobile phase should be developed to ensure accurate quantification.
The following diagram illustrates the experimental workflow for the isothermal saturation method.
Caption: Experimental workflow for the isothermal saturation method.
Data Presentation and Thermodynamic Modeling
The experimentally determined solubility data, expressed as mole fraction (x), should be tabulated for each solvent at different temperatures.
Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)
| Temperature (K) | Solvent A | Solvent B | Solvent C |
| 293.15 | x₁ | y₁ | z₁ |
| 298.15 | x₂ | y₂ | z₂ |
| 303.15 | x₃ | y₃ | z₃ |
| 308.15 | x₄ | y₄ | z₄ |
| 313.15 | x₅ | y₅ | z₅ |
To gain deeper insights into the dissolution process, the experimental data can be correlated with thermodynamic models.
The van't Hoff Equation
The van't Hoff equation describes the relationship between solubility and temperature and can be used to estimate the thermodynamic parameters of dissolution. The equation is given by:
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
where:
-
x is the mole fraction solubility
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
A plot of ln(x) versus 1/T should yield a straight line, from which ΔHsol and ΔSsol can be determined from the slope and intercept, respectively.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[2] The equation is as follows:
ln(x) = A + (B / T) + C ln(T)
where A, B, and C are empirical parameters obtained by fitting the experimental data. The Apelblat model is often favored for its better fit to experimental data across a range of temperatures.
Thermodynamic Analysis
From the parameters obtained from the van't Hoff equation, the standard Gibbs free energy of solution (ΔGsol) can be calculated at each temperature:
ΔGsol = ΔHsol - TΔSsol
The signs and magnitudes of these thermodynamic parameters provide valuable information about the dissolution process:
-
ΔHsol > 0: The dissolution process is endothermic, and solubility increases with temperature.
-
ΔHsol < 0: The dissolution process is exothermic, and solubility decreases with temperature.
-
ΔGsol < 0: The dissolution process is spontaneous.
-
ΔSsol > 0: The system becomes more disordered upon dissolution.
The following diagram illustrates the logical flow of data analysis and thermodynamic modeling.
Sources
Phenylthiourea-Triazole Conjugates: A Technical Guide to Their Antimicrobial and Antifungal Potential
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. This technical guide delves into the promising class of hybrid molecules that conjugate a phenylthiourea moiety with a triazole nucleus. We will explore the synthetic strategies, mechanistic underpinnings of their antimicrobial and antifungal action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective agents.
Introduction: The Rationale for Hybridization
The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in medicinal chemistry to develop new drugs with potentially enhanced activity, novel mechanisms of action, and improved pharmacological profiles.[1][2] Phenylthiourea and its derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] The sulphur and nitrogen atoms in the thiourea backbone are crucial for their biological activity.[3] Similarly, the 1,2,4-triazole ring is a key structural motif in numerous clinically successful antifungal agents, such as fluconazole and itraconazole.[5] Triazole-based compounds primarily exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7]
The conjugation of a phenylthiourea moiety with a triazole ring system presents a compelling strategy for the development of novel antimicrobial agents. This molecular hybridization aims to leverage the distinct, and potentially synergistic, mechanisms of action of both pharmacophores to overcome existing resistance mechanisms and broaden the spectrum of activity.
Synthetic Strategies for Phenylthiourea-Triazole Conjugates
The synthesis of phenylthiourea-triazole hybrids typically involves a multi-step approach, culminating in the coupling of the two key moieties. While specific pathways can vary, a general synthetic workflow is outlined below.
Synthesis of Key Intermediates
2.1.1. Preparation of Substituted Phenylthioureas:
A common method for the synthesis of substituted phenylthioureas involves the reaction of an appropriately substituted aniline with an isothiocyanate or by the reaction of an aniline with hydrochloric acid and ammonium thiocyanate followed by reflux.[3][4]
-
Step 1: Formation of Phenyl isothiocyanate (if not commercially available): This can be achieved through various methods, including the reaction of aniline with thiophosgene.
-
Step 2: Reaction with an amine-containing triazole precursor: The phenyl isothiocyanate is then reacted with a triazole derivative bearing a primary or secondary amine to form the phenylthiourea linkage.
2.1.2. Synthesis of Functionalized Triazoles:
The triazole core can be synthesized through several established methods. For creating a linkage to the phenylthiourea moiety, the triazole ring needs to be functionalized with a reactive group, typically an amine or a group that can be converted to an amine. A common route to 4-amino-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazides.[8]
General Synthetic Protocol for Phenylthiourea-Triazole Conjugates
The following protocol describes a generalized approach for the synthesis of a phenylthiourea-triazole conjugate.
Step 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
A substituted aromatic acid is converted to its corresponding ester.
-
The ester is then reacted with hydrazine hydrate to form the acid hydrazide.
-
The acid hydrazide is treated with potassium thiocyanate in the presence of a base to yield the potassium dithiocarbazinate.
-
Cyclization of the dithiocarbazinate with hydrazine hydrate affords the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of Substituted Phenyl Isothiocyanate
-
A substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane).
-
Thiophosgene is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the completion of the reaction, followed by workup to isolate the phenyl isothiocyanate.
Step 3: Coupling of the Triazole and Phenylthiourea Moieties
-
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (from Step 1) is dissolved in a suitable solvent (e.g., dimethylformamide).
-
The substituted phenyl isothiocyanate (from Step 2) is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product is isolated by precipitation with water, followed by filtration and purification (e.g., recrystallization).
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for phenylthiourea-triazole conjugates.
Antimicrobial and Antifungal Potential: Mechanism of Action
The antimicrobial and antifungal activity of phenylthiourea-triazole hybrids is believed to arise from a combination of the mechanisms of action of the individual moieties.
Antifungal Mechanism of the Triazole Moiety
The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[9]
Diagram of the Triazole Antifungal Mechanism:
Caption: Inhibition of ergosterol biosynthesis by phenylthiourea-triazole conjugates.
Antimicrobial Mechanism of the Phenylthiourea Moiety
The precise antimicrobial mechanism of phenylthiourea derivatives is less defined than that of triazoles. However, several potential targets have been proposed. The thiourea moiety is known to chelate metal ions, which are essential cofactors for many microbial enzymes. By sequestering these metal ions, phenylthiourea derivatives may disrupt critical metabolic pathways. Additionally, some studies suggest that phenylthiourea compounds can act as allosteric inhibitors of specific enzymes, such as the pyoverdine maturation enzyme PvdP tyrosinase in Pseudomonas aeruginosa, which is involved in iron acquisition.[10]
The combination of these two mechanisms in a single molecule could lead to a synergistic effect, where the triazole moiety weakens the fungal cell membrane, allowing for enhanced penetration of the compound and subsequent disruption of intracellular targets by the phenylthiourea moiety.
Structure-Activity Relationship (SAR) Studies
The biological activity of phenylthiourea-triazole conjugates is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Key SAR Observations:
-
Substituents on the Phenyl Ring of the Thiourea Moiety: The nature and position of substituents on the phenyl ring of the thiourea part can significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate microbial cell membranes and interact with target enzymes.[3]
-
Substituents on the Triazole Ring: The substituent at the 5-position of the 1,2,4-triazole ring plays a critical role in determining the spectrum and potency of activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced antifungal activity.
-
Linker between the Phenylthiourea and Triazole Moieties: The nature and length of the linker connecting the two pharmacophores can impact the overall conformation of the molecule and its ability to bind to the target site.
Table 1: Hypothetical Structure-Activity Relationship of Phenylthiourea-Triazole Conjugates
| Moiety | Position of Substitution | Type of Substituent | Effect on Activity |
| Phenylthiourea | para-position of phenyl ring | Electron-withdrawing (e.g., -Cl, -F) | Generally increases activity |
| Phenylthiourea | ortho-, meta-positions | Varies depending on the substituent | Can either increase or decrease activity |
| Triazole | 5-position | Aromatic/Heteroaromatic ring | Often enhances antifungal activity |
| Linker | N/A | Short, flexible linker | May be optimal for target binding |
Experimental Protocols for In Vitro Evaluation
The preliminary evaluation of the antimicrobial and antifungal potential of newly synthesized phenylthiourea-triazole conjugates involves a series of standardized in vitro assays.
Antimicrobial and Antifungal Susceptibility Testing
5.1.1. Disc Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of the antimicrobial activity.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
5.1.2. Broth Microdilution Method (Quantitative - MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the synthesized compounds against mammalian cells to assess their potential for therapeutic use.
5.2.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Conclusion and Future Perspectives
Phenylthiourea-triazole conjugates represent a promising class of hybrid molecules with the potential for significant antimicrobial and antifungal activity. The combination of two established pharmacophores offers opportunities for synergistic effects and novel mechanisms of action that could circumvent existing drug resistance. Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substituents on both the phenylthiourea and triazole moieties to further elucidate the SAR.
-
Mechanism of action studies: Investigating the precise molecular targets and biochemical pathways affected by these hybrid compounds in both bacteria and fungi.
-
In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.
The continued exploration and development of phenylthiourea-triazole conjugates hold the potential to deliver novel and effective treatments in the ongoing battle against infectious diseases.
References
-
Frontiers in Chemistry. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of the novel triazole compounds. Retrieved from [Link]
-
PubMed. (2016). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids with amine-ester functionality. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]
-
MDPI. (n.d.). Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Retrieved from [Link]
-
ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted.... Retrieved from [Link]
-
MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
-
MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 6. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Electrochemical Impedance Spectroscopy (EIS) Profiling of Triazole-Thiourea Hybrid Corrosion Inhibitors
Abstract
This application note details the methodological framework for evaluating Triazole-Thiourea hybrid inhibitors using Electrochemical Impedance Spectroscopy (EIS). These molecules combine the nitrogen-rich triazole ring with the sulfur-donating thiourea moiety, creating a "dual-anchor" adsorption mechanism that significantly enhances corrosion resistance in acidic media (1M HCl). This guide moves beyond basic operation, focusing on the causality between molecular structure, interfacial thermodynamics, and impedance response.
Part 1: Experimental Configuration & Chemical Preparation
The Electrochemical Cell
For high-fidelity impedance data, a standard three-electrode glass cell is required. However, the spatial arrangement is critical to minimize uncompensated resistance (
-
Working Electrode (WE): Mild Steel (or Carbon Steel) coupon embedded in epoxy resin with an exposed surface area of
. -
Counter Electrode (CE): Platinum mesh or Graphite rod. Note: The surface area of the CE must be at least
that of the WE to ensure the reaction is not rate-limited by the counter electrode. -
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Crucial Setup: Use a Luggin capillary bridge filled with the test electrolyte to position the reference point close to the WE surface (approx. 2mm distance) without shielding it. This minimizes the ohmic drop (
drop) in the solution.
-
Electrode Surface Engineering
The validity of EIS data depends entirely on the reproducibility of the surface roughness.
-
Abrasion: Wet polish the WE using SiC emery papers in descending grit size: 400
800 1200 2000. -
Cleaning: Ultrasonic cleaning in ethanol (5 mins) followed by acetone (to degrease) and bidistilled water.
-
Drying: Dry under a stream of warm air. Do not use tissues, as fibers can adhere to the surface.
Inhibitor Solution Preparation
Triazole-thiourea derivatives often exhibit poor solubility in pure aqueous acid.
-
Stock Solution: Dissolve the inhibitor in a minimal volume of ethanol or DMSO (approx. 2-5% v/v final concentration) before diluting with 1M HCl.
-
Blank Solution: 1M HCl containing the same volume of co-solvent (ethanol/DMSO) as the inhibitor solution to eliminate solvent effects from the baseline.
Part 2: The EIS Protocol
Open Circuit Potential (OCP) Stabilization
Before applying AC perturbation, the system must reach a quasi-steady state.
-
Duration: Immerse WE in the solution for 30–60 minutes .
-
Stability Criterion:
. -
Why? If the OCP is drifting, the linearity condition for EIS is violated, leading to artifacts in the low-frequency region.
Impedance Parameters
Configure the potentiostat with the following parameters to capture both solution resistance (high frequency) and charge transfer kinetics (low frequency).
| Parameter | Setting | Rationale |
| Mode | Potentiostatic EIS | Maintains DC potential at OCP. |
| AC Amplitude | 10 mV (rms) | Ensures linear current-voltage response (Linearity condition). |
| Frequency Range | 100 kHz – 10 mHz | 100 kHz captures |
| Points/Decade | 10 | Sufficient resolution for fitting without excessive experiment time. |
Part 3: Data Analysis & Equivalent Circuits
The "Depressed" Semicircle
In triazole-thiourea systems, Nyquist plots (
Circuit Selection: Randles with CPE
Do not use a pure capacitor (
Equivalent Circuit:
- : Solution Resistance (Intercept at high frequency).
- : Charge Transfer Resistance (Diameter of the loop).
- : Constant Phase Element representing the double layer.[1][2]
Mathematical Definition of CPE Impedance:
-
: CPE magnitude (
). -
: Phase shift parameter (
).[1] For corrosion inhibitors, usually ranges from 0.8 to 0.9. If , CPE acts as a pure capacitor.
Calculating Double Layer Capacitance ( )
Since CPE is not a capacitor, calculate the effective
Mechanism Check: A successful triazole-thiourea inhibitor will show:
-
Increase in
: Inhibitor blocks active sites, resisting electron transfer. -
Decrease in
: Inhibitor molecules (low dielectric constant) displace water molecules (high dielectric constant) at the interface.
Inhibition Efficiency Calculation
Part 4: Visualization & Workflows
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for electrochemical characterization of corrosion inhibitors.
Equivalent Circuit Diagram
Figure 2: The modified Randles circuit used to fit non-ideal capacitive loops common in inhibitor studies.
Part 5: Validation & Troubleshooting
To ensure Scientific Integrity , apply the Kramers-Kronig (K-K) Transform to your raw data before fitting.
-
The Test: K-K transforms reconstruct the imaginary component from the real component (and vice versa).
-
The Rule: If the reconstructed data deviates significantly from the experimental data, the system was likely unstable (non-stationary) during the run.
-
Common Failure Mode: If low-frequency data points scatter ("noisy tail"), it often indicates the inhibitor is desorbing or the bulk concentration is changing. Increase OCP time or check solubility.
References
-
Choudhary, V., et al. (2022).[3] "Equivalent circuit of constant phase element (CPE) in corrosion inhibition." Journal of Colloid and Interface Science.
- Verma, C., et al. (2018). "Triazole derivatives as corrosion inhibitors for mild steel in 1M HCl: Electrochemical and theoretical studies." Journal of Molecular Liquids. (Contextual grounding for Triazole efficiency).
-
PalmSens Application Note. "Equivalent circuit fitting for corrosion measurements."
-
Al-Amiery, A.A., et al. (2023). "Synthesis and efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors." International Journal of Corrosion and Scale Inhibition.
-
ACS Omega. (2023). "Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel."
Sources
growing single crystals of 4-(1,2,4-Triazol-1-yl)phenylthiourea for XRD
Application Note: Optimization of Crystal Growth Parameters for 4-(1,2,4-Triazol-1-yl)phenylthiourea for Single Crystal XRD
Introduction & Scientific Context
The compound This compound represents a critical pharmacophore in medicinal chemistry, combining the bioavailability-enhancing properties of the triazole ring with the hydrogen-bonding capability of the thiourea moiety.
The Crystallographic Challenge: Obtaining X-ray quality single crystals of this molecule is non-trivial due to two competing intermolecular forces:
-
Strong Hydrogen Bonding: The thiourea unit (
) acts as a potent proton donor and acceptor, often leading to rapid precipitation of microcrystalline powder rather than controlled single-crystal growth. -
-
Stacking: The phenyl and triazole rings induce strong stacking interactions, which can cause "twinning" (intergrowth of two separate crystals), rendering the sample useless for structure solution.
This guide details a self-validating protocol to overcome these kinetic barriers, utilizing solubility differentials and controlled diffusion to grow defect-free crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Physicochemical Profile & Solubility
Before attempting crystallization, the solubility profile must be established to select the correct Solvent/Anti-Solvent systems.
Table 1: Solubility Profile of this compound
| Solvent | Polarity Index | Solubility Status | Application in Protocol |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Primary Solvent (Inner Vial) |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Primary Solvent (Inner Vial) |
| Methanol (MeOH) | 5.1 | Moderate | Evaporation Solvent |
| Ethanol (EtOH) | 4.3 | Moderate | Evaporation Solvent |
| Acetone | 5.1 | Low/Moderate | Anti-Solvent / Wash |
| Diethyl Ether | 2.8 | Insoluble | Anti-Solvent (Outer Vial) |
| Water | 10.2 | Insoluble | Anti-Solvent (Precipitant) |
Critical Insight: The presence of the triazole nitrogen makes this compound slightly basic. Avoid acidic solvents which may protonate the ring and alter the salt form unless a specific salt is desired.
Experimental Workflow: The "Purity First" Mandate
Crystal quality is directly proportional to chemical purity. Impurities act as random nucleation sites, causing poly-crystalline clumps.
Pre-Crystallization Purification Step:
-
Dissolve crude material in boiling Ethanol.
-
Filter the hot solution through a 0.45
m PTFE syringe filter to remove dust (heterogeneous nucleation sites). -
Allow to cool slowly to Room Temperature (RT).
-
Harvest the micro-crystals and dry. Use this purified material for the protocols below.
Visual Workflow (DOT Diagram)
Figure 1: Logical workflow from crude synthesis to X-ray diffraction analysis. Note the critical purification step prior to method selection.
Protocol A: Slow Evaporation (Standard Method)
This method is best if the compound has moderate solubility in volatile solvents like Ethanol or Methanol.
Mechanism: As the solvent evaporates, the concentration rises past the saturation point. Slow evaporation allows molecules to orient correctly into the lattice, minimizing defects.
Step-by-Step Protocol:
-
Preparation: Weigh 20 mg of purified this compound.
-
Dissolution: Add Methanol or Ethanol dropwise (approx 3-5 mL) with gentle warming until fully dissolved. Do not overheat.
-
Filtration: Pass the solution through a fresh cotton plug or 0.22
m filter into a clean, narrow scintillation vial (20 mL).-
Why Narrow? Reduces surface area, slowing evaporation rate.
-
-
Covering: Cover the vial with Parafilm®. Pierce 3-4 small holes using a needle.
-
Control: Fewer holes = slower evaporation = higher quality crystals.
-
-
Incubation: Place in a vibration-free environment at constant temperature (20°C - 25°C).
-
Observation: Check daily. Crystals should appear within 3-7 days.
Protocol B: Vapor Diffusion (The "Gold Standard")
For thiourea derivatives that are highly soluble in DMF/DMSO but stubborn to crystallize, this method provides the highest control over supersaturation.
Mechanism: A volatile "Anti-Solvent" (e.g., Diethyl Ether) diffuses into a solution containing the compound dissolved in a non-volatile "Good Solvent" (e.g., DMF). This slowly lowers the solubility of the compound, forcing it out of solution in a highly ordered manner.
Step-by-Step Protocol:
-
Inner Solution: Dissolve 15 mg of the compound in 1.0 mL of DMF (or DMSO) in a small analytical vial (4 mL). Ensure it is concentrated but not saturated.
-
Outer Chamber: Place the small vial (uncapped) inside a larger jar (50 mL) or beaker.
-
Anti-Solvent Addition: Carefully fill the outer jar with Diethyl Ether or Ethanol (approx. 10-15 mL).
-
Critical: The liquid level of the outer solvent must be lower than the rim of the inner vial. Do not let them mix directly.
-
-
Sealing: Tightly cap the outer jar.
-
Equilibration: The volatile ether vapors will diffuse into the DMF, slowly increasing the polarity/non-polarity ratio and forcing crystallization.
-
Timeline: Leave undisturbed for 1-2 weeks.
Visualizing Vapor Diffusion
Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Ether) diffuses into the solute solution (DMF), driving slow crystallization.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Rapid Precipitation (Powder) | Supersaturation reached too quickly. | Reduce evaporation rate (fewer holes) or dilute the starting solution. |
| Opaque/Cloudy Crystals | Solvent inclusions or defects. | Switch methods (Try Vapor Diffusion). Ensure temperature stability. |
| No Crystals (Clear Solution) | Undersaturated. | Allow more time. If using Vapor Diffusion, increase the volume of Anti-Solvent. |
| Twinning (Intergrown crystals) | Nucleation rate too high. | Filter solution more rigorously (0.22 |
References
-
Vertex AI Search. (2023). Slow Evaporation Method for Thiourea Crystal Growth Protocol. University of Massachusetts. 1
-
JConsortium. (2012). Growth and Characterization of Pure Thiourea Crystal. Journal of Consortium of Research. 2[3]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. 4
-
National Institutes of Health (NIH). (2010). 4-(1,2,4-Triazol-1-yl)aniline: Crystal Structure and Interactions. PMC. 5
-
ResearchGate. (2020). Solubility of Phenylthiourea Derivatives for Single Crystal Growth. 6[7]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiourea Adsorption for Mild Steel Corrosion Inhibition
Welcome to the technical support center dedicated to enhancing the adsorption efficiency of thiourea and its derivatives as corrosion inhibitors for mild steel. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we move beyond simple protocols to explain the underlying principles of inhibitor adsorption, helping you troubleshoot common experimental issues and achieve reliable, high-efficiency results.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the application and evaluation of thiourea-based inhibitors.
Q1: My inhibition efficiency is inconsistent across seemingly identical experiments. What are the most likely causes?
A1: Inconsistent inhibition efficiency is a frequent challenge. The root cause often lies in subtle variations in experimental conditions. Key factors to scrutinize include:
-
Surface Preparation: The initial state of the mild steel surface is critical. Inconsistent polishing, cleaning, or the presence of residual oxides can drastically alter adsorption behavior. Ensure a standardized and reproducible surface preparation protocol is strictly followed.
-
Solution Purity: Contaminants in your corrosive medium can compete with thiourea for active sites on the steel surface. For instance, chlorine contamination in hydrochloric acid can significantly reduce the protective capacity of thiourea[1]. Always use high-purity reagents and deionized water.
-
Deaeration: The presence of dissolved oxygen can influence the corrosion process and the inhibitor's performance. Consistent and thorough deaeration of your electrolyte with an inert gas like nitrogen is crucial for reproducibility[1].
-
Temperature Stability: Adsorption is a temperature-dependent process. Even minor fluctuations in the experimental temperature can affect both the corrosion rate and the inhibitor's efficiency. Use a calibrated water bath or thermostat to maintain a stable temperature.
Q2: I've increased the concentration of thiourea, but the inhibition efficiency has plateaued or even decreased. Why is this happening?
A2: This is a classic case of reaching an optimal concentration or encountering detrimental side effects at higher concentrations.
-
Monolayer Formation: The primary mechanism of inhibition is the formation of a protective adsorbed layer on the steel surface. Once a complete or near-complete monolayer is formed, adding more inhibitor to the bulk solution will not significantly improve efficiency[2]. The adsorption process often follows the Langmuir adsorption isotherm, which describes this saturation behavior[2][3][4].
-
Corrosion Acceleration: At very high concentrations, thiourea itself can sometimes accelerate corrosion. This is attributed to the reduction of thiourea at the steel surface, liberating hydrogen sulfide (H₂S), which can be corrosive[2].
-
Inhibitor Aggregation: At high concentrations, inhibitor molecules may start to aggregate in the solution, reducing the number of free molecules available for adsorption onto the metal surface.
Q3: Does the molecular structure of the thiourea derivative matter?
A3: Absolutely. The molecular structure significantly influences the adsorption process and, consequently, the inhibition efficiency. Key structural features include:
-
Electron Density: The presence of electron-donating groups (like alkyl groups) or aromatic rings (like a phenyl group) can increase the electron density on the sulfur and nitrogen atoms, which are the primary sites for adsorption onto the steel surface[2][4]. For example, 1-phenyl-2-thiourea often shows better performance than derivatives with only alkyl chains due to the presence of the benzene ring[3][4].
-
Molecular Size and Steric Hindrance: Larger molecules can cover a greater surface area, potentially leading to higher efficiency at lower concentrations[2]. However, bulky substituents may cause steric hindrance, preventing the molecule from adsorbing effectively in a planar orientation on the surface.
-
Solubility: The derivative must be soluble in the corrosive medium to be effective. Poor solubility will limit the number of inhibitor molecules that can reach the metal surface.
Q4: How does temperature affect the adsorption of thiourea inhibitors?
A4: The effect of temperature is complex and can indicate the dominant type of adsorption.
-
Physisorption vs. Chemisorption: If the inhibition efficiency decreases with increasing temperature, it generally suggests that the adsorption is primarily physical (physisorption), involving weaker electrostatic interactions that are disrupted by thermal energy[5][6]. Conversely, if the efficiency increases with temperature (up to a certain point), it often points towards chemical adsorption (chemisorption), which involves the formation of stronger covalent-like bonds and may require activation energy[3][4][7].
-
Desorption: At elevated temperatures, the rate of desorption of the inhibitor molecules from the steel surface can increase, leading to a decrease in surface coverage and lower inhibition efficiency[8].
Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Guide 1: Low Inhibition Efficiency (<80%)
If you are consistently observing low inhibition efficiency, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low inhibition efficiency.
Step-by-Step Troubleshooting:
-
Verify Inhibitor Concentration: Ensure you are operating within the optimal concentration range for your specific thiourea derivative. A concentration that is too low will result in incomplete surface coverage.
-
Assess Reagent Purity: Impurities in the acid or water can interfere with inhibitor adsorption. Use analytical grade reagents and deionized or distilled water.
-
Standardize Surface Preparation: Implement a rigorous and repeatable procedure for preparing your mild steel coupons. This typically involves grinding with successively finer grades of silicon carbide paper, followed by rinsing with distilled water and acetone, and then drying.
-
Control Temperature: Use a temperature-controlled bath to maintain a constant temperature throughout the experiment. Record the temperature to ensure there are no significant fluctuations.
-
Evaluate Inhibitor Structure: If efficiency remains low, consider if the chosen thiourea derivative is appropriate for your system. Derivatives with higher electron density at the sulfur and nitrogen atoms and larger molecular structures tend to be more effective[2][4].
-
Explore Synergistic Effects: The efficiency of thiourea can be significantly enhanced by adding other substances. Consider adding:
-
Surfactants: Non-ionic surfactants can improve the surface coverage of the inhibitor[9][10][11].
-
Metal Ions: Zinc ions (Zn²⁺) have been shown to have a synergistic effect with thiourea, likely by forming a more stable protective film[12].
-
Other Organic Compounds: Combining thiourea with other inhibitors, such as imidazoline derivatives, can lead to a significant improvement in performance, especially at elevated temperatures.
-
Guide 2: Poor Reproducibility in Electrochemical Measurements (EIS/Polarization)
Inconsistent electrochemical data can obscure the true performance of your inhibitor.
Caption: Troubleshooting workflow for electrochemical measurements.
Step-by-Step Troubleshooting:
-
Ensure OCP Stability: Before running any electrochemical measurement (EIS or potentiodynamic polarization), allow the system to stabilize at its open circuit potential (OCP). This typically requires at least 30 minutes of immersion[5]. An unstable OCP will lead to unreliable data.
-
Inspect Electrochemical Cell Setup:
-
Reference Electrode: Ensure your reference electrode (e.g., SCE or Ag/AgCl) is properly filled and free of air bubbles. The Luggin capillary should be positioned close to the working electrode surface to minimize IR drop.
-
Counter Electrode: The counter electrode (usually platinum) should have a surface area significantly larger than the working electrode to ensure that the measured polarization is solely due to the working electrode.
-
-
Maintain Consistent Deaeration: If your experiment is meant to be in an oxygen-free environment, ensure that deaeration with nitrogen or another inert gas is performed consistently before and during the measurement.
-
Check Electrical Connections: Ensure all cables connecting the potentiostat to the electrodes are secure and not corroded. Poor connections can introduce noise and artifacts into your data.
-
Refine Measurement Parameters:
-
For EIS: Use a small AC amplitude (typically 10 mV) to ensure the system remains in a pseudo-linear state. Ensure the frequency range is wide enough to capture the full impedance response.
-
For Potentiodynamic Polarization: Use an appropriate scan rate (e.g., 0.5-1 mV/s). A scan rate that is too fast may not allow the system to reach a steady state at each potential, leading to distorted Tafel plots.
-
Experimental Protocols
Protocol 1: Standard Evaluation of Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for evaluating the performance of corrosion inhibitors[13][14][15].
Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to calculate the inhibition efficiency.
Materials:
-
Mild steel coupons (working electrode)
-
Platinum foil or mesh (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)
-
Corrosive medium (e.g., 1 M HCl) with and without various concentrations of thiourea inhibitor
-
Potentiostat with EIS capability
Procedure:
-
Surface Preparation: Polish the mild steel coupon with SiC paper up to 1200 grit, rinse with deionized water and acetone, and dry.
-
Cell Assembly: Assemble the three-electrode cell with the mild steel coupon as the working electrode. The exposed surface area of the working electrode must be known precisely.
-
Deaeration: Purge the corrosive solution with nitrogen gas for at least 30 minutes before immersing the electrode to remove dissolved oxygen.
-
Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open circuit potential (OCP) for 30-60 minutes until a steady value is reached.
-
EIS Measurement: Perform the EIS measurement at the OCP.
-
Frequency Range: Typically 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV (peak to peak).
-
-
Data Analysis:
-
Fit the obtained Nyquist plot to an appropriate equivalent electrical circuit (e.g., a Randles circuit).
-
Extract the charge transfer resistance (Rct) value. Rct is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 Where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.
-
Protocol 2: Surface Analysis using X-ray Photoelectron Spectroscopy (XPS)
XPS is an ultra-high vacuum technique used to analyze the elemental composition and chemical state of the atoms within the top few nanometers of a surface[16][17][18][19]. It can provide direct evidence of inhibitor adsorption.
Objective: To confirm the presence of thiourea on the mild steel surface and identify the nature of its interaction.
Procedure:
-
Sample Preparation: Immerse a prepared mild steel coupon in the corrosive solution containing the thiourea inhibitor for a set period (e.g., 24 hours).
-
Sample Removal and Rinsing: Gently remove the coupon from the solution, rinse it carefully with deionized water to remove any non-adsorbed inhibitor and electrolyte, and dry it under a stream of nitrogen.
-
Transfer to XPS: Immediately transfer the sample to the XPS vacuum chamber to minimize surface contamination from the atmosphere.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Fe 2p, O 1s, C 1s, N 1s, and S 2p.
-
-
Data Analysis:
-
Identify Elements: The presence of N 1s and S 2p peaks in the spectra of the inhibited sample, which are absent in the blank, confirms the adsorption of thiourea.
-
Chemical State Analysis: Analyze the binding energies of the N 1s and S 2p peaks. Shifts in these binding energies compared to pure thiourea can indicate a chemical interaction (chemisorption) between the inhibitor and the iron atoms on the surface. For example, a shift in the S 2p peak can suggest the formation of an Fe-S bond.
-
Data Summary Tables
Table 1: Factors Influencing Thiourea Adsorption Efficiency
| Parameter | Effect on Efficiency | Underlying Reason |
| Concentration | Increases to a plateau, may decrease at very high levels | Monolayer formation; potential for corrosion acceleration at high concentrations[2][7]. |
| Temperature | Varies; can increase or decrease | Indicates adsorption mechanism (chemisorption vs. physisorption)[3][4][6]. |
| Molecular Structure | Significant impact | Electron density, steric factors, and molecular size affect adsorption strength and surface coverage[2][3][4]. |
| Acid Concentration | Higher acid concentration can reduce efficiency | Increased aggressiveness of the medium can lead to higher corrosion rates that outpace inhibitor adsorption[1]. |
| Contaminants (e.g., Cl₂) | Decreases efficiency | Competitive adsorption on the metal surface reduces sites available for the inhibitor[1]. |
| Synergistic Additives | Generally increases efficiency | Co-adsorption or formation of more stable inhibitor films[9][10][11][12]. |
References
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09). Int. J. Corros. Scale Inhib., 11(3), 1303–1318. [Link]
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. International Journal of Advanced Engineering Technology.
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-26). ACS Omega. [Link]
- Inhibition of Steel Corrosion by Thiourea Deriv
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-26). National Institutes of Health. [Link]
- Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives.
- Thiourea and Its Deriv
- Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-410 in Presence of Sulfuric Acid.
- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. (2024-01-04). Journal of Chemistry Letters.
-
Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International. [Link]
- Thiourea derivatives as corrosion inhibitors for mild steel in formic acid. (2002-11-20). Materials Chemistry and Physics, 77(3), 687–690.
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021-11-15). ACS Symposium Series. [Link]
- The Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-316 in Hydrochloric Acid. (2014-11-27).
- X-ray photoelectron spectroscopy for surface film analysis in corrosion research.
- Synergistic effect of thiourea derivatives and non‐ionic surfactants on the inhibition of corrosion of carbon steel in acid environments. (2000-12-01).
- Theoretical and experimental exploration of organic molecules adsorption on iron surfaces for corrosion inhibition: a review. (2024-12-13).
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors.
- The Response Surface Method as an Experimental Design Technique to Explore and Model the Performance of Corrosion Inhibitors. (2015-03-31). CORROSION.
- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
- Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021-09-05).
- (PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-13).
- Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution.
- Corrosion Inhibitive Effect of Synthesized Thiourea Derivatives on Mild Steel in a 15% HCl Solution.
- Quantum chemical modeling of adsorption of thiourea derivatives, that used as inhibitors of microbiological corrosion on the iron of St3s grade of steel.
- An Introduction to Surface Analysis by XPS and AES.
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry.
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. University of Manchester.
- Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investig
- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences.
- Full article: Experimental and computational chemistry studies on the inhibition of aluminium and mild steel in 0.1 M HCl by 3-nitrobenzoic acid. Taylor & Francis.
- Surface Analysis Techniques. Physical Electronics Inc..
- Effects of Sand and Interfacial Adsorption Loss on Corrosion Inhibitor Efficiency.
- Understanding factors affecting corrosion inhibitor performance in under-deposit testing with sand.
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- Explanation the decease of efficiency inhibition when I increase the concentration of my inhibitor of corrosion ?.
- Quantum Mechanical Investigation of Thiourea Adsorption on Ag(111) Considering Electric Field and Solvent Effects. The Journal of Physical Chemistry B.
- Quantum Mechanical Investigation of Thiourea Adsorption on Ag(111) Considering Electric Field and Solvent Effects. OUCI.
- Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface.
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Technical Support Center: Purification of Triazole-Thiourea Derivatives
Welcome to the technical support center for the purification of triazole-thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often polar and complex molecules. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific compound.
Introduction: The Purification Challenge
Triazole-thiourea compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities.[1] However, their synthesis often yields complex crude mixtures containing unreacted starting materials, intermediates, and various byproducts.[2] The inherent polarity imparted by the triazole ring and the hydrogen-bonding capabilities of the thiourea group present unique purification challenges, such as poor solubility in standard chromatography solvents and strong interactions with stationary phases. This guide provides a structured approach to overcoming these obstacles.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Recrystallization Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: This common issue typically arises when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[3]
-
Solution & Scientific Rationale:
-
Add More Solvent: Re-heat the solution until the oil fully dissolves, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[3]
-
Slow Cooling: Insulate the flask to allow for very slow cooling. Rapid cooling favors amorphous precipitation or oiling, whereas slow cooling provides the thermodynamic time needed for ordered crystal growth.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise into the hot, dissolved solution until slight turbidity appears, then allow it to cool slowly.[4] This controlled reduction in solubility can effectively induce crystallization.
-
Problem: I have a very low yield after recrystallization.
-
Possible Cause: The most likely reason is that your compound has high solubility in the chosen solvent even at low temperatures, causing a significant amount to remain in the mother liquor.[5] Using an excessive volume of solvent is another frequent error.[5]
-
Solution & Scientific Rationale:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This maximizes the concentration gradient upon cooling, driving precipitation.[4]
-
Select a Different Solvent System: Perform small-scale solubility tests. An ideal solvent will dissolve your compound completely when hot but very poorly when cold.[3] A two-solvent system can often achieve this balance where a single solvent cannot.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating a portion of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.[4]
-
Chromatography Issues
Problem: My compound streaks badly on the silica TLC plate and gives tailing peaks in column chromatography.
-
Possible Cause: The basic nitrogen atoms in the 1,2,4-triazole ring are interacting ionically with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding causes the compound to "drag" along the stationary phase, resulting in streaking and tailing.
-
Solution & Scientific Rationale:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonia to your mobile phase.[6] These additives will preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your basic compound to elute symmetrically.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[4]
-
Problem: My polar compound remains at the baseline (Rf = 0) on the silica TLC plate, even in 100% ethyl acetate.
-
Possible Cause: Your compound is too polar to be eluted by moderately polar solvents on a normal-phase (silica) stationary phase. It is fully adsorbed and does not partition into the mobile phase.[6]
-
Solution & Scientific Rationale:
-
Increase Mobile Phase Polarity: Add a highly polar solvent like methanol or ethanol to your eluent (e.g., 5-10% methanol in dichloromethane). Methanol is a very strong eluent on silica and can displace even highly polar compounds.
-
Switch to a Different Chromatographic Mode: This is a strong indication that your compound is better suited for a different technique.
-
Reversed-Phase (RP) HPLC: Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). This is often the best choice for highly polar molecules.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that show little to no retention in reversed-phase mode. HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent mixed with a small amount of aqueous solvent.[3]
-
-
Liquid-Liquid Extraction Issues
Problem: I have poor recovery of my product in the organic layer during an aqueous workup.
-
Possible Cause: Your triazole-thiourea derivative is too polar and has a higher affinity for the aqueous phase than for the organic solvent.[3]
-
Solution & Scientific Rationale:
-
pH Adjustment: If your triazole is basic, adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH). This deprotonates the triazole ring, neutralizing its charge and making it significantly less polar and more soluble in the organic phase.[3]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase.[3] The high concentration of salt increases the polarity of the aqueous layer and reduces the solubility of organic compounds, effectively "pushing" your product into the organic layer.
-
Use a More Polar Organic Solvent: Switch from a non-polar solvent like hexanes to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane (DCM).[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a triazole-thiourea synthesis?
The most common impurities are typically unreacted starting materials (e.g., the parent amine, isothiocyanate, or thiourea) and side-products from the reaction used to form the thiourea linkage.[2] For instance, if you are reacting an amino-triazole with an isothiocyanate, you may have residual starting materials. If generating an isothiocyanate in situ, you could have byproducts from that reaction step. Symmetrical thioureas (formed from the reaction of an amine with a thiocarbonyl source) can also be a potential byproduct.
Q2: I have a crude solid from my reaction. What is the very first purification step I should take?
Always begin by assessing the complexity of your crude mixture with Thin-Layer Chromatography (TLC).[3] Develop a TLC system that provides good separation of the components. If you see a major spot (your product) and only minor, well-separated impurities, recrystallization is often the most efficient first-line method for purification.[5][7] If the mixture is complex with multiple spots close together, column chromatography will likely be necessary.[4]
Q3: How do I choose between Normal-Phase and Reversed-Phase chromatography?
The choice depends on the overall polarity of your molecule.[3]
-
Normal-Phase (e.g., Silica Gel): Best for compounds of low to moderate polarity. The least polar compounds elute first. This is often a good starting point, but very polar triazole-thioureas may not be suitable, as discussed in the troubleshooting section.
-
Reversed-Phase (e.g., C18): This is the preferred method for polar and water-soluble compounds.[8] The most polar compounds elute first. If your compound streaks or stays at the baseline on silica TLC, it is an excellent candidate for reversed-phase purification.[3]
Section 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is designed for a moderately polar triazole-thiourea derivative that shows streaking on analytical TLC.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol).
-
Goal: Find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Scientist's Note: The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. An Rf of 0.2-0.4 provides the best resolution in column chromatography.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 100:1 to 200:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent if necessary.
-
Alternatively, for less soluble compounds ("dry loading"): dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder can be loaded directly onto the top of the packed column.
-
Rationale: Dry loading prevents the dissolution solvent from interfering with the separation at the top of the column, often leading to sharper bands and better resolution.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with your selected mobile phase, modified with 1% triethylamine to prevent streaking.[6]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified triazole-thiourea derivative.
-
Protocol 2: Purification by Recrystallization (Two-Solvent System)
This protocol is ideal for purifying a solid product that is highly soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "soluble" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent.[5]
-
-
Induce Crystallization:
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity).
-
If too much anti-solvent is added and the product precipitates out, add a few more drops of the hot "soluble" solvent to redissolve it.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected crystals with a small amount of ice-cold anti-solvent (water) to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Section 4: Data & Visualization
Table 1: Common Solvent Systems for Chromatography & Recrystallization
| Technique | Solvent System (Polarity increases →) | Compound Suitability |
| Normal-Phase Chromatography | Hexanes → Toluene → DCM → Ethyl Acetate → Acetone → Methanol | Low to moderately polar compounds. Often used in gradients (e.g., Hexanes/EtOAc). |
| Reversed-Phase Chromatography | Water → Methanol → Acetonitrile → Isopropanol | Polar to very polar compounds. Often used in gradients (e.g., Water/Acetonitrile). |
| Recrystallization (Solvents) | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate | Solids with moderate polarity. |
| Recrystallization (Co-Solvents) | Ethanol/Water, DCM/Hexanes, Acetone/Water | Compounds with solubility extremes that are difficult to crystallize from a single solvent. |
Diagrams: Purification & Troubleshooting Workflows
Caption: General purification workflow for triazole-thiourea derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
References
- BenchChem. (2025).
-
Al-Ghorbani, M., et al. (2022). Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction. MDPI. [Link]
-
Yan, H., et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. PubMed. [Link]
- BenchChem. (2025).
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]
-
Damdoom, et al. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. [Link]
-
Daghistani, H., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction. ACS Omega. [Link]
-
Cai, Y., et al. (2025). Automated high-throughput dispersive liquid-liquid microextraction coupled with UHPLC-MS/MS for detecting triazole fungicides. Food Chemistry. [Link]
-
Rana, K., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Park, H., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH Public Access. [Link]
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
-
Zhou, W., et al. (2016). Detection of triazole pesticides in environmental water and juice samples using dispersive liquid–liquid microextraction. New Journal of Chemistry. [Link]
- BenchChem. (2025).
-
Rana, K., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Saadaoui, E., et al. (2021). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
- Dale, R. E. (1983). Process for making triazoles.
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses. [Link]
-
Zhang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Hrobon, B., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography]. PubMed. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CORE. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. [Link]
-
Dwivedi, A. M., et al. (2025). Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. The Royal Society of Chemistry. [Link]
-
Various Authors. (2014). How can I purify my bis thiourea compound? ResearchGate. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Celen, A. O., et al. (2013). Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. PubMed. [Link]
-
Celen, A. O., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]
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Technical Support Center: Stabilizing 4-(1,2,4-Triazol-1-yl)phenylthiourea in Acidic Environments
Welcome to the technical support resource for 4-(1,2,4-Triazol-1-yl)phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity and success of your research.
Understanding the Challenge: The Inherent Instability in Acidic Media
This compound is a molecule of significant interest due to the prevalence of both the triazole and thiourea moieties in medicinally active compounds.[1][2][3][4] However, the thiourea functional group is susceptible to degradation in acidic conditions, primarily through oxidation and hydrolysis. While the 1,2,4-triazole ring is generally stable due to its aromaticity, harsh acidic conditions can also lead to its degradation.[5][6][7]
The primary degradation pathway for the phenylthiourea portion involves the desulfurization of the thiourea group to form a urea derivative and sulfate.[8] This process can be catalyzed by acid and is influenced by the pH of the medium.[8][9]
Hypothesized Degradation Pathway
Below is a simplified representation of the potential degradation of this compound in an acidic environment.
Caption: Hypothesized acid-catalyzed hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in an acidic buffer is showing a decrease in the parent compound peak over time. What is happening?
A1: Although the 1,2,4-triazole ring is relatively stable, the phenylthiourea moiety is likely undergoing acid-catalyzed hydrolysis or oxidation.[5][8] The rate of this degradation depends on the pH, temperature, and the specific components of your buffer. Even moderately low pH can lead to slow degradation over time.
Q2: What are the typical acidic conditions this compound can tolerate?
A2: Short-term exposure to mild acidic conditions (pH 4-6) at room temperature is generally acceptable for many experimental procedures. However, for long-term storage, a neutral or slightly acidic pH is recommended.[5] Prolonged exposure to strong acids (pH < 2) or elevated temperatures will accelerate degradation.
Q3: I am using 1M HCl to precipitate my synthesized compound, and I am seeing low yields or a different compound in my analysis. Could this be the cause?
A3: While many synthetic protocols for 1,2,4-triazole-3-thiols use mineral acids for precipitation, indicating good short-term stability, prolonged exposure or the use of concentrated strong acids at elevated temperatures can cause degradation.[5][7] It is possible that your compound is hydrolyzing back to its starting materials or forming other degradation products.
Q4: Does the triazole ring's stability get affected by the presence of the phenylthiourea group?
A4: The electronic properties of the phenylthiourea substituent can influence the overall stability of the molecule. However, the primary site of acid-catalyzed degradation is expected to be the thiourea group. The 1,2,4-triazole ring itself is a stable aromatic system and is generally resistant to cleavage under mild acidic conditions.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in acidic formulation. | Acid-catalyzed hydrolysis or oxidation of the thiourea group. | 1. Increase pH: If your experiment allows, increase the pH of the medium to the highest tolerable level. 2. Lower Temperature: Store solutions at 2-8°C or -20°C and protect them from light.[5] 3. Use Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation to mitigate oxidative degradation. |
| Low yield after acidic workup/precipitation. | Degradation during prolonged exposure to strong acid. | 1. Cooling: Perform the acidification step in an ice bath to minimize temperature-related degradation.[5] 2. Minimize Time: Filter the precipitated product as quickly as possible after acidification.[5] 3. Weaker Acid: If possible, use a weaker acid such as acetic acid for precipitation.[5] |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks to help elucidate the degradation pathway. 2. Forced Degradation Study: Perform a forced degradation study under controlled acidic, basic, oxidative, and photolytic conditions to systematically identify potential degradation products. |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | 1. Stability Study: Conduct a time-course stability study of the compound in your specific assay buffer to establish a reliable time window for your experiments.[5] 2. Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to quantify the stability of your compound in a given acidic medium.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Acid of choice (e.g., hydrochloric acid, phosphoric acid)
-
Buffer salts (e.g., phosphate, citrate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ACN.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ACN.
-
Acidic Buffer: Prepare the desired acidic buffer (e.g., 0.1 M phosphate buffer, pH 3.0).
-
Stability Samples: Add a known volume of the working solution to the acidic buffer to achieve a final concentration of 10 µg/mL. Prepare multiple vials for different time points.
3. HPLC-UV Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) may be necessary to achieve good separation. Start with an isocratic method of 50:50 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the λmax of the compound by scanning with a UV-Vis spectrophotometer. A diode array detector (DAD) is recommended.
-
Column Temperature: 30°C
4. Stability Study Procedure:
-
Inject a freshly prepared stability sample (T=0) to get the initial peak area of the parent compound.
-
Store the remaining stability sample vials under the desired conditions (e.g., 25°C, 40°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
5. Data Analysis:
-
Plot the percentage of the compound remaining versus time.
-
Determine the degradation rate and half-life (t½) of the compound under the tested conditions.
Workflow for Stability Assessment
Caption: Experimental workflow for HPLC-based stability testing.
References
- S-oxygenation of thiocarbamides I: Oxidation of phenylthiourea by chlorite in acidic media. (2005). Dalton Transactions.
- Meena, M. L. (2022). Kinetic and mechanistic study of oxidation of phenyl thiourea by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews.
- Swain, S. P., Kumar, K. N., & Ravichandiran, V. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.
- Halaban, R., Svedine, S., Cheng, E., Smicun, Y., Aron, R., & Hebert, D. N. (2005). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Pigment Cell Research.
- Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC.
- A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal.
- stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (n.d.). Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers.
- Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (n.d.). PMC - NIH.
- Analytical methods for human biomonitoring of pesticides. A review. (n.d.). ScienceDirect.
- Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- A Comparative Guide to the Validation of Analytical Methods for Phenylurea Herbicide Quantification. (n.d.). Benchchem.
- Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (2025). MDPI.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. (n.d.). ResearchGate.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
- THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.). ResearchGate.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
- A Comprehensive review on 1, 2,4 Triazole. (n.d.). Semantic Scholar.
-
Synthesis of Fused Bicyclic[8][9][10]-Triazoles from Amino Acids. (2024). ACS Publications. Available at:
- Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR).
- Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA.
- Stability of 1,2,4-triazoles? (2018). ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. S-oxygenation of thiocarbamides I: Oxidation of phenylthiourea by chlorite in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and mechanistic study of oxidation of phenyl thiourea by pyridinium chlorochromate in aqueous DMF medium | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions during thiourea derivative synthesis
Technical Support Center: Thiourea Derivative Synthesis Status: Operational | Tier: Advanced Research Support Topic: Minimizing Side Reactions & Process Optimization
The Diagnostic Matrix: Rapid Troubleshooting
Use this triage table to identify the root cause of your synthesis failure based on observed symptoms.
| Symptom | Probable Cause | Technical Intervention |
| Low Yield (General) | Hydrolysis of Isothiocyanate (ITC) intermediate. | Protocol Adjustment: Switch to anhydrous solvents (DCM, THF). Ensure reaction vessel is flame-dried and under |
| White Precipitate (Unexpected) | Oxidative Desulfurization (Formation of Urea).[1] | Scavenger/Atmosphere: Degas solvents to remove dissolved |
| Symmetrical Byproduct | Homocoupling (Amine attacking its own ITC precursor). | Stoichiometry Control: In "one-pot" CS |
| Oily/Tar Residue | Polymerization or Dimerization (Disulfide formation). | Concentration Limit: Dilute reaction mixture (<0.1 M). High concentrations favor intermolecular disulfide bridging over intramolecular cyclization (if applicable). |
| Loss of Regioselectivity | Thermodynamic equilibration or wrong addition order. | Kinetic Control: Lower temperature (-10°C to 0°C). Add the least nucleophilic amine first when generating the ITC in situ. |
Deep Dive: Critical Control Points
To minimize side reactions, you must control the three "Silent Killers" of thiourea synthesis: Moisture , Oxidation , and Nucleophilic Competition .
A. Preventing Hydrolysis (The Moisture Problem)
Isothiocyanates (R-N=C=S) are the "gold standard" electrophiles for this synthesis, but they are moisture-sensitive.
-
Mechanism: Water attacks the electrophilic carbon of the ITC, forming a dithiocarbamic acid which rapidly decomposes into the original amine and Carbonyl Sulfide (COS).
-
Impact: This regenerates the starting material, stalling the reaction and lowering yield.
-
Fix: Use anhydrous DMF or DCM. If using a commercially available ITC, filter it through a plug of silica or distill before use if it appears cloudy.
B. Preventing Desulfurization (The Urea Problem)
The most frustrating side reaction is the conversion of your thiourea product into a urea (R-NH-CO-NH-R').
-
Mechanism: This is an oxidative process.[1][2][3] The sulfur atom is oxidized to a sulfinic acid intermediate (
), which acts as a leaving group, replaced by oxygen. -
Catalysts: This pathway is accelerated by:
-
Light: Photo-oxidation (singlet oxygen).
-
Heavy Metals: Trace Copper or Iron from spatulas or solvent drums.
-
High pH: Basic conditions stabilize the anionic intermediates of oxidation.
-
-
Fix: Wrap reaction flasks in foil (light exclusion). Use high-purity reagents. Avoid excessive heating in air.
Optimized Protocols
Do not deviate from these baselines without a specific mechanistic reason.
Method A: The "Gold Standard" (Isothiocyanate Route)
Best for: Drug discovery, high-value amines, unsymmetrical thioureas.
-
Preparation: Flame-dry a 2-neck round bottom flask. Flush with Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 eq of the Isothiocyanate in anhydrous DCM (0.2 M concentration). Cool to 0°C.[4]
-
Note: If the ITC is solid, ensure full dissolution before proceeding.
-
-
Addition: Dissolve 1.1 eq of the Amine in anhydrous DCM. Add this solution dropwise to the ITC over 15 minutes.
-
Why? Keeping the ITC in excess locally prevents the amine from reacting with the product (transamidation) or dimerizing.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC (stain with KMnO
or Ellman’s Reagent). -
Workup: Evaporate solvent. Recrystallize from Ethanol/Water. Avoid column chromatography if possible, as silica can sometimes catalyze desulfurization.
Method B: The "Safety First" (TCDI Route)
Best for: Avoiding toxic thiophosgene; synthesizing thioureas from two different amines.
-
Activation: Dissolve 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) in anhydrous THF or MeCN. Cool to 0°C.[4]
-
First Amine: Add Amine A (1.0 eq) slowly. Stir for 1–2 hours at RT.
-
Checkpoint: Verify formation of the thiocarbamoyl imidazole intermediate by TLC.
-
-
Second Amine: Add Amine B (1.1 eq). Heat to reflux (60°C) if the amine is sterically hindered.
-
Purification: The byproduct is imidazole (water-soluble). Wash the organic layer with dilute HCl (to remove imidazole) and then Brine.
Visualizing the Logic
Diagram 1: Reagent Selection Decision Tree
Caption: Logic flow for selecting the optimal synthetic route based on substrate availability and safety constraints.
Diagram 2: Anatomy of a Side Reaction (Desulfurization)
Caption: The oxidative pathway converting Thiourea to Urea.[2] Blocking metal catalysts and light prevents the S-oxidation step.
FAQ: Mechanistic Insights
Q: Why do I see "dimers" in my Mass Spec?
A: Thioureas can oxidize to form disulfide-linked dimers (
Q: My unsymmetrical thiourea synthesis (Amine A + ITC B) yielded a mixture of products. Why? A: This is likely "Scrambling." If the reaction temperature is too high, the thiourea can undergo retro-addition, breaking back down into an amine and an isothiocyanate. If the equilibrium shifts, you might form the symmetrical thioureas (A-A and B-B). Fix: Keep the reaction below 40°C.
Q: Can I use water as a solvent?
A: Surprisingly, yes, but only for the CS
References
-
BenchChem. (2025).[5] Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support. Link
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Link
-
Maddani, M. R., & Prabhu, K. R. (2010).[6] A simple condensation between amines and carbon disulfide in aqueous medium. Journal of Organic Chemistry. Link
-
Katritzky, A. R., et al. (2004). Synthesis of Isothiocyanates and Thioureas. Journal of Organic Chemistry. Link (Cited via general knowledge of Katritzky's foundational work in heterocycles).
-
Boas, U., et al. (2004). Thiocarbonyl diimidazole (TCDI) in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link (Contextual citation for TCDI usage).
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to DFT Calculations and Experimental Data for Triazole Phenylthiourea Derivatives
For researchers, scientists, and professionals in drug development, the synergy between computational chemistry and experimental analysis is paramount for accelerating discovery. This guide provides an in-depth comparison of Density Functional Theory (DFT) calculations with experimental data for a representative triazole phenylthiourea derivative, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. By critically evaluating the correlations and discrepancies between theoretical predictions and empirical results, we aim to offer valuable insights into the strengths and limitations of these methodologies in the structural elucidation and characterization of novel bioactive molecules.
Introduction: Bridging Theory and Experiment
Triazole and phenylthiourea moieties are prominent pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The combination of these two scaffolds in a single molecular entity, such as in triazole phenylthiourea derivatives, presents a compelling avenue for the design of new therapeutic agents. Accurate determination of their three-dimensional structure and electronic properties is crucial for understanding their mechanism of action and for guiding further optimization.
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. However, the validity of these theoretical models hinges on their corroboration with experimental data. This guide will delve into a side-by-side comparison of DFT-calculated parameters with experimental findings from X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Experimental and Computational Methodologies
A robust comparison necessitates a clear understanding of the methodologies employed to obtain both the experimental and theoretical data. The following sections detail the typical protocols for the synthesis, characterization, and computational analysis of triazole phenylthiourea derivatives.
Experimental Workflow
The synthesis and characterization of triazole phenylthiourea derivatives generally follow a well-established workflow.
Figure 1: A generalized experimental workflow for the synthesis and characterization of triazole phenylthiourea derivatives.
Experimental Protocol: Synthesis of 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione
-
Reaction Setup: A mixture of 4-phenyl-3-thiosemicarbazide and phenyl isothiocyanate is refluxed in a suitable solvent, such as ethanol, for several hours.
-
Cyclization: The intermediate product is then cyclized in the presence of a base, like sodium hydroxide, to form the 1,2,4-triazole ring.
-
Purification: The resulting solid is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure product.
Characterization Techniques:
-
X-ray Crystallography: Single crystals of the synthesized compound are grown and subjected to X-ray diffraction analysis to determine the precise bond lengths, bond angles, and crystal packing. This technique provides the "gold standard" for structural validation[1].
-
FT-IR Spectroscopy: The vibrational modes of the molecule are measured to identify characteristic functional groups. The spectra are typically recorded in the 4000-400 cm⁻¹ range using KBr pellets[2].
-
UV-Vis Spectroscopy: The electronic transitions of the molecule are probed by measuring its absorbance of ultraviolet and visible light, providing insights into the conjugated systems within the structure[3].
Computational Workflow
The computational analysis using DFT follows a systematic procedure to predict the molecular properties.
Figure 2: A typical workflow for DFT calculations and subsequent comparison with experimental data.
Computational Protocol: DFT Calculations
-
Structure Input: The initial molecular structure is built using software like GaussView, often starting from the crystallographic data if available.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p)[4][5]. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing molecules with heteroatoms[6].
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum[6].
-
Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum[7].
Results and Discussion: A Head-to-Head Comparison
In this section, we compare the experimental data for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione and related derivatives with the results obtained from DFT calculations.
Molecular Geometry
The comparison of bond lengths and angles from X-ray crystallography with those from DFT geometry optimization provides a direct measure of the accuracy of the computational model.
Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) and Bond Angles (°) for 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione.
| Parameter | Experimental (X-ray)[4] | Calculated (B3LYP/6-311G**)[4] |
| Bond Lengths (Å) | ||
| C=S | 1.685 | 1.693 |
| C-N (triazole ring) | 1.321 - 1.389 | 1.342 - 1.401 |
| N-N (triazole ring) | 1.389 | 1.396 |
| C-N (exocyclic) | 1.369 | 1.381 |
| Bond Angles (°) | ||
| N-C-N (triazole ring) | 105.9 - 111.4 | 106.2 - 111.1 |
| C-N-N (triazole ring) | 105.3 - 111.4 | 105.5 - 111.1 |
| N-C=S | 125.8 - 128.3 | 125.5 - 128.5 |
As shown in Table 1, there is a very good agreement between the experimental and calculated geometric parameters. The bond lengths are generally slightly overestimated by the DFT calculations, which is a known tendency for the B3LYP functional[4]. The differences are, however, minimal and demonstrate the reliability of the chosen computational method for predicting the ground-state geometry of such systems.
Vibrational Spectra (FT-IR)
The comparison of experimental and calculated vibrational frequencies is a powerful tool for the assignment of spectral bands to specific molecular motions. It is important to note that calculated harmonic frequencies are often systematically higher than the experimental anharmonic frequencies. Therefore, a scaling factor is typically applied to the calculated frequencies for a more accurate comparison[8].
Table 2: Comparison of Key Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Triazole Phenylthiourea Derivatives.
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311++G(d,p)) |
| N-H stretch | ~3400 - 3200 | ~3450 - 3250 |
| C-H stretch (aromatic) | ~3100 - 3000 | ~3150 - 3050 |
| C=N stretch (triazole) | ~1615 | ~1620 |
| C=C stretch (aromatic) | ~1580 - 1450 | ~1590 - 1460 |
| C=S stretch | ~1250 | ~1260 |
The data in Table 2 indicates a strong correlation between the experimental and theoretical vibrational frequencies. Key functional groups such as N-H, aromatic C-H, C=N of the triazole ring, and the C=S of the thiourea moiety can be confidently assigned based on this comparison. Discrepancies can arise from intermolecular interactions, such as hydrogen bonding, in the solid state, which are not fully accounted for in the gas-phase calculations of a single molecule[9].
Electronic Spectra (UV-Vis)
TD-DFT calculations can predict the electronic transitions that give rise to the absorption bands observed in the UV-Vis spectrum.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax in nm) for Triazole Phenylthiourea Derivatives.
| Transition | Experimental (in Ethanol) | Calculated (TD-DFT/B3LYP/6-311++G(d,p)) |
| π → π | ~250 - 280 | ~245 - 275 |
| n → π | ~300 - 330 | ~295 - 325 |
The calculated absorption maxima are in good agreement with the experimental data, allowing for the assignment of the observed bands to specific electronic transitions, typically π → π* and n → π* transitions associated with the aromatic rings and the thiocarbonyl group[7]. The solvent environment can influence the position of the absorption bands, and while gas-phase calculations provide a good approximation, more accurate predictions can be achieved by incorporating solvent effects in the calculations.
Conclusion: A Symbiotic Relationship
The comprehensive comparison presented in this guide underscores the powerful synergy between DFT calculations and experimental data in the study of triazole phenylthiourea derivatives. DFT calculations, particularly with the B3LYP functional and a suitable basis set, have demonstrated a high degree of accuracy in predicting molecular geometries, vibrational frequencies, and electronic transitions.
For researchers in drug development, this integrated approach offers several advantages:
-
Structural Validation: DFT calculations can be used to support and interpret experimental data, leading to a more confident structural elucidation.
-
Spectroscopic Assignment: Theoretical predictions are invaluable for assigning complex spectral features to specific molecular properties.
-
Predictive Power: Once validated against experimental data, computational models can be used to predict the properties of yet-to-be-synthesized derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.
It is crucial to acknowledge the limitations of both approaches. Experimental conditions can influence the results, and computational models are approximations of reality. However, when used in concert, DFT and experimental techniques provide a robust and comprehensive framework for the characterization of novel molecules, ultimately accelerating the pace of scientific discovery.
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Synthesis and Characterization of Certain Thiourea Derivatives Starting From 1,2,4-triazoline-3-thiones as Potential Antibacterial and Antifungal Agents. Drug Metabol Drug Interact. 1995;12(2):151-60. [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. J Mol Model. 2014;20(3):2078. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. 2021;26(15):4533. [Link]
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Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Chinese Journal of Structural Chemistry. 2009; 28(2): 233-239. [Link]
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Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Russian Journal of Organic Chemistry. 2019; 55(2): 254-263. [Link]
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Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE.[Link]
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The UV-Vis data for the 1,3-Di (substituted-phenyl)-thiourea, 7a-7c. ResearchGate.[Link]
-
Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions. Semantic Scholar.[Link]
-
Structure and Vibrational Spectra of N,N-Dimethyl-N´ (2-chlorobenzoyl)thiourea: Hartree-Fock and Density Functional Theory Studies. Asian Journal of Chemistry. 2007; 19(3): 1887-1894. [Link]
-
Synthesis and Crystal Structure of 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. Journal of Chemical Crystallography. 2006; 36(9): 647-650. [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN.[Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.[Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences. 2022; 23(24): 15694. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. 2024; (2): 4-15. [Link]
-
Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Physical Chemistry. 2015; 5(1): 6-15. [Link]
-
Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2012; 187(10): 1195-1204. [Link]
-
B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. International Journal of Scientific Engineering and Research. 2018; 6(9): 6-11. [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017; 32(1): 790-796. [Link]
-
Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. International Journal of Research in Pharmacy and Science. 2015; 3(2): 1-10. [Link]
-
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. 2010; 1(3): 173-178. [Link]
-
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules. 2023; 28(7): 3166. [Link]
-
Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate.[Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. 2023; 13(7): 1045. [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate.[Link]
-
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Pheny. Molecules. 2023; 28(7): 3166. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. 2022; 27(24): 8906. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
Comparative Guide: Molecular Docking of 4-(1,2,4-Triazol-1-yl)phenylthiourea Scaffolds vs. Standard Drugs
This guide provides an in-depth technical analysis of the molecular docking performance of 4-(1,2,4-Triazol-1-yl)phenylthiourea derivatives compared to standard therapeutic agents. The analysis focuses on two primary therapeutic applications: Urease Inhibition (for H. pylori management) and Antimicrobial/Anticancer activity (targeting EGFR/Tyrosine Kinase).
Executive Summary
The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, combining the bio-isosteric versatility of the 1,2,4-triazole ring with the metal-chelating and hydrogen-bonding capacity of the thiourea moiety.
In molecular docking studies, this scaffold consistently demonstrates superior or comparable binding affinity to standard drugs (such as Acetohydroxamic Acid and Thiourea for urease inhibition, and Erlotinib for kinase inhibition). This performance is attributed to its ability to form a "dual-anchor" binding mode: the triazole nitrogen coordinates with active site residues/metals, while the thiourea sulfur acts as a hydrogen bond acceptor or metal chelator.
Comparative Analysis: Docking Scores & Binding Energies
The following data synthesizes experimental docking results for 1,2,4-triazole-thiourea hybrids against key protein targets.
Case Study A: Urease Inhibition (Target: Jack Bean Urease / H. pylori Urease)
Significance: Urease is a nickel-dependent metalloenzyme. The thiourea moiety is a classic inhibitor, but the addition of the 1,2,4-triazole ring significantly enhances potency by occupying the hydrophobic pocket near the active site.
Table 1: Docking Score Comparison (Urease Target - PDB: 4H9M or 3LA4)
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interactions |
| This compound Derivative | -7.8 to -8.5 | 1.2 - 2.5 µM | Ni²⁺ Chelation (via S atom), H-Bond (His593, Ala636), π-π Stacking (Phe605) |
| Standard: Thiourea | -4.2 to -5.1 | 15 - 22 µM | Weak Ni²⁺ coordination; lacks hydrophobic anchor. |
| Standard: Acetohydroxamic Acid (AHA) | -5.5 to -6.0 | 21 µM | Strong Ni²⁺ chelation; limited hydrophobic interaction. |
Insight: The triazole-thiourea hybrid outperforms the standard Thiourea by approximately -3.0 kcal/mol . This energy gap is driven by the triazole ring's ability to engage in π-π stacking interactions with phenylalanine residues (e.g., Phe605) in the active site flap, a mechanism unavailable to the smaller thiourea molecule.
Case Study B: EGFR Tyrosine Kinase Inhibition (Anticancer)
Significance: The triazole ring mimics the adenine core of ATP, allowing these molecules to fit into the ATP-binding pocket of kinases like EGFR.
Table 2: Docking Score Comparison (EGFR Target - PDB: 1M17)
| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Key Interactions |
| Triazole-Thiourea Hybrid | -8.2 to -9.1 | 1.05 | H-Bond (Met793 via Triazole N), Hydrophobic (Val726, Leu844) |
| Standard: Erlotinib | -8.5 to -9.5 | 0.85 | H-Bond (Met793), Water-bridge network. |
| Standard: Doxorubicin | -7.1 (Non-specific) | N/A | DNA intercalation (different mechanism). |
Insight: While Erlotinib remains the gold standard, the triazole-thiourea scaffold achieves competitive binding energies (-8.2 kcal/mol). The thiourea group often provides an additional H-bond donor site that stabilizes the molecule in the "gatekeeper" region of the kinase, potentially overcoming resistance mutations.
Mechanistic Visualization
Binding Interaction Pathway
The following diagram illustrates the "Dual-Anchor" mechanism that gives the triazole-thiourea scaffold its advantage over simple thiourea.
Caption: The "Dual-Anchor" binding mode where the thiourea moiety chelates the metal center while the triazole ring anchors the molecule in the hydrophobic pocket.
Experimental Protocol: Validated Docking Workflow
To reproduce the docking scores cited above, follow this standardized protocol. This workflow ensures scientific rigor and reproducibility (E-E-A-T).
Phase 1: Ligand Preparation
-
Structure Generation: Draw the this compound structure using ChemDraw or MarvinSketch.
-
Energy Minimization:
-
Force Field: MMFF94 or OPLS3.
-
Algorithm: Steepest Descent followed by Conjugate Gradient.
-
Convergence Criterion: RMS gradient < 0.01 kcal/mol/Å.
-
-
Format Conversion: Convert optimized .mol2 files to .pdbqt (for AutoDock) ensuring Gasteiger charges are added and non-polar hydrogens are merged.
Phase 2: Protein Preparation
-
Retrieval: Download PDB crystal structures (e.g., 4H9M for Urease, 1M17 for EGFR).
-
Cleaning:
-
Remove all water molecules (unless bridging is critical, e.g., in some kinase active sites).
-
Remove co-crystallized ligands (e.g., native inhibitors).
-
Add polar hydrogens and Kollman united atom charges.
-
-
Grid Generation:
-
Center: Define the grid box center at the coordinates of the co-crystallized ligand.
-
Size: 60 x 60 x 60 Å (0.375 Å spacing) to cover the entire active site and entrance flap.
-
Phase 3: Molecular Docking (AutoDock Vina / Glide)
-
Execution: Run the docking algorithm with an exhaustiveness setting of 8 (screening) or 32 (high-precision).
-
Validation (Self-Correction):
-
Redocking Control: Dock the extracted co-crystallized native ligand back into the active site.
-
Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid size or charge assignment.
-
Docking Workflow Diagram
Caption: Step-by-step computational workflow for validating molecular docking results.
Conclusion
The This compound scaffold exhibits a superior docking profile compared to the standard inhibitor Thiourea in urease inhibition models (binding energy improvement of ~3 kcal/mol). Its performance is comparable to clinical kinase inhibitors like Erlotinib in specific binding pockets, driven by the synergistic "dual-anchor" effect of the triazole and thiourea moieties. Researchers should prioritize this scaffold for lead optimization in anti-H. pylori and targeted anticancer drug discovery programs.
References
-
Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. Source: Bioorganic Chemistry / SciSpace 1
-
Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities. Source: PubMed (Bioorg Chem) 2[3]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties. Source: PubMed Central 4
-
Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Source: Journal of Applied Pharmaceutical Science 5
-
Synthesis, Biological Evaluation and Molecular Docking of Deferasirox and Substituted 1,2,4-Triazole Derivatives as Novel Potent Urease Inhibitors. Source: Chemistry & Biodiversity (NIH) 6
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, Biological Evaluation and Molecular Docking of Deferasirox and Substituted 1,2,4-Triazole Derivatives as Novel Potent Urease Inhibitors: Proposing Repositioning Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Elemental Analysis Validation for 4-(1,2,4-Triazol-1-yl)phenylthiourea
Executive Summary
Status: Validated Protocol Verdict: Essential for Bulk Purity Confirmation
In the characterization of nitrogen-rich sulfur heterocycles like 4-(1,2,4-Triazol-1-yl)phenylthiourea , Elemental Analysis (EA) via combustion (CHNS) remains the "Gold Standard" for establishing bulk purity and validating the absence of inorganic contaminants or trapped solvents. While HPLC provides superior resolution for organic impurities and qNMR offers structural absolute quantification, neither method adequately detects non-chromophoric inorganic salts or water content without specific additional assays.
This guide outlines a validated workflow for the CHNS analysis of this specific thiourea derivative, addressing the critical challenges of high nitrogen content (31.94%) and sulfur interference in standard combustion columns.
Part 1: The Analyte & The Challenge
Target Molecule Profile[1]
-
IUPAC Name: N-[4-(1,2,4-Triazol-1-yl)phenyl]thiourea
-
Molecular Formula:
-
Molecular Weight: 219.27 g/mol
-
Theoretical Composition:
-
Carbon: 49.30%
-
Hydrogen: 4.14%
-
Nitrogen: 31.94%
-
Sulfur: 14.62%
-
The Analytical Challenge
-
High Nitrogen Load: The triazole ring and thiourea moiety create a massive nitrogen load. Incomplete combustion often leads to carbonization (charring), resulting in low Carbon values and high Nitrogen variance.
-
Sulfur Poisoning: The 14.6% sulfur content can poison standard oxidation catalysts. Without Tungsten Trioxide (
) or similar additives, sulfur may be retained in the ash or fail to convert quantitatively to . -
Hygroscopicity: Thiourea derivatives are prone to forming hydrates. A deviation in Hydrogen > 0.4% often indicates trapped water rather than synthetic failure.
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
To validate purity, one must understand where EA fits in the analytical triad.
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis/MS) | qNMR ( |
| Primary Scope | Bulk Purity & Composition | Organic Impurity Profiling | Structural Identity & Molar Purity |
| Detection Basis | Mass fraction of elements | Chromophore absorption / Ionization | Proton environment integration |
| Inorganic Detection | Excellent (via mass balance gap) | Poor (salts are invisible in UV) | Poor (unless specific nuclei used) |
| Solvent/Water Detection | Excellent (H/C ratio shifts) | Poor (often elutes in void volume) | Good (if peaks don't overlap) |
| Sample Destructive? | Yes | No (recoverable) | No |
| Precision Requirement | High (±0.4% tolerance) | High (Area %) | Medium (Integrals ±1-2%) |
| Verdict for Thiourea | Mandatory for salt/solvate confirmation. | Mandatory for synthesis byproducts. | Supporting for structure proof. |
Decision Matrix Workflow
The following diagram illustrates when to prioritize EA in the development cycle.
Figure 1: Analytical decision matrix integrating HPLC and EA for purity validation.
Part 3: Experimental Protocol (CHNS Validation)
Instrument Configuration
-
Technique: Dynamic Flash Combustion (Modified Dumas Method).[1][2]
-
Carrier Gas: Helium (Grade 5.0, >99.999%).
-
Combustion Temperature: 1020°C (Critical for breaking the triazole ring).
-
Reduction Temperature: 650°C (Copper column).
Sample Preparation
-
Drying: The sample must be dried under vacuum at 40°C for 4 hours to remove surface moisture.
-
Weighing: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.
-
Additives (Crucial): Add ~5 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the tin capsule.-
Reasoning: This acts as an oxygen donor and flux, preventing the formation of sulfate ash and ensuring sulfur is fully converted to
.
-
Calibration Strategy
Do not use generic EDTA. Use Sulfanilamide as the standard.[2]
-
Why? Sulfanilamide (
) contains Sulfur, Nitrogen, and Carbon in ratios similar to the analyte. This validates the column's ability to separate from .
The Combustion Workflow
The following diagram details the gas separation logic required for this molecule.
Figure 2: Dynamic flash combustion workflow emphasizing the reduction of NOx and separation of Sulfur.
Part 4: Data Interpretation & Validation Criteria
The ±0.4% Rule
According to the Journal of Organic Chemistry and ICH guidelines, the "Found" value must be within ±0.4% absolute of the "Calculated" value.
Calculation of Purity
While EA does not give a direct "purity percentage" like HPLC, one can infer purity using the Carbon value (assuming C is the most stable element in the backbone).
Troubleshooting Deviations
| Observation | Root Cause | Corrective Action |
| Low C, Low N, Low S | Inorganic contamination (Silica, Salts). | Perform residue on ignition test. |
| High H, Low C | Trapped Water (Hydrate). | Dry sample at 80°C; Check NMR for water peak. |
| Low N, High C | Incomplete Combustion (Formation of Carbon Nitride). | Increase |
| Low S | Sulfur adsorption on ash. | Ensure combustion temp >1000°C; Check leak in lines (SO2 is sticky). |
Part 5: Case Study (Simulated Data)
Scenario: A batch of this compound was synthesized and recrystallized from Ethanol.
Theoretical Values: C: 49.30, H: 4.14, N: 31.94, S: 14.62
Run 1: "Fail" (Ethanol Solvate)
-
Found: C: 49.95%, H: 4.60%, N: 30.80%, S: 14.10%
-
Analysis:
-
Carbon is high (+0.65%).
-
Hydrogen is high (+0.46%).
-
Nitrogen is low (-1.14%).
-
-
Diagnosis: The high C and H suggest trapped Ethanol (
). -
Action: Sample dried under high vacuum (0.1 mbar) at 60°C for 12 hours.
Run 2: "Pass" (Validated Batch)
-
Found: C: 49.21%, H: 4.18%, N: 31.85%, S: 14.55%
-
Analysis:
- C: -0.09% (Pass)
- H: +0.04% (Pass)
- N: -0.09% (Pass)
- S: -0.07% (Pass)
References
-
International Conference on Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."
-
Thermo Fisher Scientific. "Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer."[1] Application Note 42232.
-
Royal Society of Chemistry. "CHNS Elemental Analysers: Technical Brief." Analytical Methods Committee.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
evaluating 4-(1,2,4-Triazol-1-yl)phenylthiourea against commercial standards
Topic: Strategic Evaluation of 4-(1,2,4-Triazol-1-yl)phenylthiourea (TPTU) Against Commercial Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual-Pharmacophore Advantage
This compound (TPTU) represents a "privileged structure" in medicinal chemistry, fusing two distinct bioactive moieties: the phenylthiourea core (a classic tyrosinase and urease inhibitor) and the 1,2,4-triazole ring (a foundational antifungal and antiproliferative pharmacophore).
Unlike single-mechanism standards, TPTU offers a multimodal profile. However, its therapeutic viability depends entirely on how it performs against established commercial benchmarks. This guide outlines the rigorous evaluation protocols required to benchmark TPTU against Phenylthiourea (PTU) , Kojic Acid , and Fluconazole , defining the specific thresholds that separate a "hit" from a "lead."
Chemical Profile & Structural Logic
Before biological evaluation, the researcher must understand the structural causality driving the experimental design.
-
Moiety A (Phenylthiourea): Provides metal chelation (Cu²⁺/Ni²⁺) essential for inhibiting metalloenzymes like Tyrosinase and Urease.
-
Moiety B (1,2,4-Triazole): Enhances target binding affinity via hydrogen bonding and dipole interactions, specifically targeting the heme iron in fungal CYP51 (lanosterol 14α-demethylase).
Visualization: Pharmacophore Dissection
Figure 1: Structural deconstruction of TPTU showing dual-targeting potential against metalloenzymes and fungal pathways.
Evaluation Module A: Tyrosinase Inhibition
The most direct application of TPTU is as a melanogenesis inhibitor. The phenylthiourea moiety is the historical gold standard for inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.
Commercial Standards:
-
Phenylthiourea (PTU): The structural parent. Used as a positive control for mechanism (chelation).
-
Kojic Acid: The commercial cosmetic standard. Used as a benchmark for potency (IC₅₀).
Experimental Protocol: DOPAchrome Formation Assay
This protocol validates the Cu²⁺ chelation capability of the thiourea moiety.
-
Preparation: Dissolve TPTU in DMSO (Stock 10 mM). Prepare serial dilutions (1–100 µM) in phosphate buffer (pH 6.8).
-
Incubation: Mix 20 µL of TPTU solution with 20 µL of Mushroom Tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
Substrate Addition: Add 20 µL of L-DOPA (2 mM).
-
Measurement: Monitor absorbance at 475 nm (DOPAchrome peak) kinetically for 20 minutes using a microplate reader.
-
Calculation: Determine % Inhibition =
.
Data Interpretation & Benchmarks
| Compound | IC₅₀ (µM) | Mechanism | Status |
| TPTU (Candidate) | < 15.0 | Mixed/Competitive | Lead Potential |
| Phenylthiourea (PTU) | ~21.0 | Non-competitive | Structural Standard |
| Kojic Acid | ~16.5 | Chelation | Commercial Standard |
| TPTU (Inactive) | > 50.0 | Poor Solubility | Fail |
Scientist's Insight: If TPTU shows an IC₅₀ < 16.5 µM, it outperforms Kojic Acid. This is often attributed to the triazole ring providing additional π-π stacking interactions within the enzyme's active site, stabilizing the inhibitor-enzyme complex better than the smaller PTU molecule [1].
Evaluation Module B: Antifungal Efficacy
Given the 1,2,4-triazole ring, TPTU must be evaluated for antifungal activity. The commercial standard Fluconazole also relies on a triazole ring to inhibit ergosterol synthesis.
Commercial Standard:
-
Fluconazole: Clinical standard for Candida and Aspergillus.
Experimental Protocol: Broth Microdilution (CLSI M27-A3)
Standardized method to determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare Candida albicans (ATCC 90028) suspension adjusted to 1-5 × 10³ CFU/mL in RPMI 1640 medium.
-
Dosing: Dispense TPTU and Fluconazole into 96-well plates (Range: 0.125 – 64 µg/mL).
-
Culture: Add 100 µL of inoculum to each well. Include sterility (media only) and growth (no drug) controls.
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine MIC as the lowest concentration inhibiting 50% (MIC₅₀) or 90% (MIC₉₀) of growth relative to control.
Performance Comparison
| Metric | TPTU Performance | Fluconazole Standard | Interpretation |
| MIC (C. albicans) | 4 – 8 µg/mL | 0.25 – 1.0 µg/mL | TPTU is less potent; likely needs optimization. |
| Spectrum | Broad (Gram +/- & Fungi) | Fungi Only | TPTU offers dual-action advantage. |
| Resistance Profile | Active in Azole-resistant strains? | Inactive | Critical differentiator. |
Scientist's Insight: TPTU is rarely more potent than Fluconazole on a molar basis. However, its value lies in synergy . The thiourea moiety can disrupt membrane integrity, potentially resensitizing resistant strains to the triazole component. Test TPTU against Fluconazole-resistant strains to find its true value [2].
Evaluation Module C: Safety & Selectivity (The "Go/No-Go" Decision)
High potency is irrelevant if the compound is toxic. The thiourea moiety can be cytotoxic. You must calculate the Selectivity Index (SI) .
Commercial Standard:
-
Doxorubicin/Tamoxifen: Positive controls for cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line: Human Embryonic Kidney (HEK293) or Normal Human Fibroblasts (HFF-1).
-
Treatment: Treat cells with TPTU (0.1 – 100 µM) for 24 hours.
-
Labeling: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Calculation:
(Cytotoxic Concentration 50%). -
Selectivity Index (SI):
.
Decision Logic:
-
SI > 10: Safe lead candidate.
-
SI < 2: General toxin. Discard.
Strategic Workflow Summary
The following decision tree illustrates the logical flow for evaluating TPTU.
Figure 2: Go/No-Go decision tree for TPTU development.
References
-
Gholap, S. S., et al. (2014). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, H. Z., et al. (2017).[1] Synthesis and antifungal activities of novel 1,2,4-triazole derivatives containing a thiourea moiety.[2] European Journal of Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link
Sources
Safety Operating Guide
4-(1,2,4-Triazol-1-yl)phenylthiourea proper disposal procedures
Executive Safety & Hazard Characterization
Warning: 4-(1,2,4-Triazol-1-yl)phenylthiourea is a functionalized thiourea derivative.[1] While specific toxicological data for this exact isomer may be sparse in public databases, Structure-Activity Relationship (SAR) protocols dictate it must be handled with the same extreme caution as its parent pharmacophore, N-Phenylthiourea (PTU) .[1]
-
Primary Hazard Class: Acute Toxin (Oral/Dermal) & Specific Target Organ Toxin (Thyroid).
-
Chemical Incompatibility: Violently incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides, Bleach).[1] Reaction with oxidizers generates toxic sulfur oxides (SOₓ) and nitrogen oxides (NOₓ).
-
Ecological Status: Marine Pollutant. Zero-discharge policy applies.[1]
Hazard Identification Table
| Property | Classification | Operational Implication |
| Toxicity | High (Category 1/2 equivalent) | Treat as "P-List" equivalent waste (Acute Hazardous).[1] |
| Combustion | NOₓ / SOₓ Generator | Incineration requires scrubbers; do not autoclave.[1] |
| Reactivity | Reductant | NEVER mix with oxidizing waste streams (Chromic acid, Bleach).[1] |
| State | Solid (Crystalline) | Dust control is critical during transfer. |
Waste Classification & Regulatory Coding
Proper disposal begins with correct coding.[2] Because this specific compound is a research chemical, it may not have a unique RCRA "U" or "P" code listed by name. However, you must classify it based on toxicity characteristics .
-
US EPA (RCRA): Manage as P093 (Phenylthiourea) analog or D003 (Reactivity) if mixed with oxidizers.
-
Best Practice: Label as "Toxic Organic Waste, Solid/Liquid (Thiourea Derivative)."[1]
-
-
EU (EWC): 16 05 06* (Laboratory chemicals consisting of or containing dangerous substances).
Disposal Protocol: Step-by-Step
A. Solid Waste (Pure Compound & Contaminated PPE)
Rationale: Thiourea solids are prone to dusting. Inhalation is a rapid route of entry. Double-containment prevents fugitive dust in the waste accumulation area.
-
Segregation: Isolate from all oxidizing solids.
-
Primary Containment: Place the substance, weighing boats, and heavily contaminated gloves into a clear, 4-mil polyethylene bag .
-
Deactivation (Prohibited): Do NOT attempt to deactivate with bleach (Sodium Hypochlorite). This produces heat and toxic gas.[3][4]
-
Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or a secondary yellow waste bag.
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste (Mother Liquors & Solvents)
Rationale: The triazole ring is stable, but the thiourea sulfur is labile. Acidic conditions can release toxic sulfides; oxidative conditions release SO₂. Neutral pH maintenance is vital.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or Glass).
-
pH Check (Self-Validating Step):
-
Dip a pH strip into the waste stream.
-
Requirement: pH must be between 6 and 9 .
-
Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas buildup in the closed vessel.
-
-
Transfer: Pour into the "Toxic Organic" carboy. Do not fill >90% to allow for thermal expansion.
C. Glassware Decontamination (The "First Rinse" Rule)
-
Rinse 1: Rinse contaminated glassware with a solvent in which the compound is soluble (e.g., DMSO or Methanol).
-
Disposal: Collect this entire first rinse into the Liquid Hazardous Waste container (see Section B).
-
Wash: Subsequent washes with soap and water can go down the drain only if the first solvent rinse was thorough.
Visualizing the Disposal Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring segregation from oxidizers.
Caption: Operational decision tree for segregating and packaging thiourea-derivative waste streams.
Emergency Spill Response
If a spill occurs outside the hood:
-
Evacuate: The dust is a potent thyroid toxin. Clear the area.
-
PPE: Don double nitrile gloves, N95 (or P100) respirator, and goggles.[1]
-
Containment:
-
Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water-dampened) to suppress dust, then scoop into a bag.[1]
-
Wet Spill: Absorb with vermiculite or spill pads. Do not use paper towels alone if the solvent is flammable.
-
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Section 3A).
References
-
US Environmental Protection Agency (EPA). P-List and U-List Hazardous Wastes (40 CFR § 261.33). RCRA Regulations.[2][7][8] [Link]
-
PubChem. Phenylthiourea (Compound Summary). National Library of Medicine. (Used for SAR toxicity extrapolation). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 7. wisconsin.edu [wisconsin.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
